N-cyclopentyl-2-methoxycyclohexanamine
Description
N-Cyclopentyl-2-methoxycyclohexanamine is a cyclohexanamine derivative featuring a cyclopentyl substituent on the nitrogen atom and a methoxy group at the 2-position of the cyclohexane ring. These compounds are typically used in research settings as intermediates in organic synthesis or as ligands in catalytic systems. The methoxy group likely enhances solubility in polar solvents compared to non-functionalized analogs, while the cyclopentyl substituent may influence steric interactions in chemical reactions or biological activity.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32g/mol |
IUPAC Name |
N-cyclopentyl-2-methoxycyclohexan-1-amine |
InChI |
InChI=1S/C12H23NO/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h10-13H,2-9H2,1H3 |
InChI Key |
IVKJTDJLKSPBMQ-UHFFFAOYSA-N |
SMILES |
COC1CCCCC1NC2CCCC2 |
Canonical SMILES |
COC1CCCCC1NC2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituents
The table below highlights key structural differences between N-cyclopentyl-2-methoxycyclohexanamine and related compounds:
Key Observations :
- Substituent Effects: The cyclopentyl group in the target compound provides steric bulk comparable to cyclohexyl () but with slightly reduced ring strain.
- Bridged vs. Monomeric Structures: 4,4'-Methylenebis(cyclohexylamine) () is a dimeric amine with a methylene bridge, enabling applications in polymer synthesis, whereas the target compound is monomeric.
Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn:
- Solubility: The methoxy group likely increases water solubility compared to N-cyclohexyl-N-methylcyclohexanamine (non-polar substituents only).
- Boiling Point : Lower molecular weight (~197.3 g/mol) relative to 4,4'-methylenebis(cyclohexylamine) (210.36 g/mol) suggests a lower boiling point.
- Stereochemistry : Unlike 4,4'-methylenebis(cyclohexylamine), which exhibits trans-trans, cis-cis, and cis-trans isomers (), the target compound’s stereochemical complexity arises from the cyclohexane ring’s chair conformations and methoxy group orientation.
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